3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl
Description
3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride is a bicyclic amine derivative featuring a cyclopenta-fused pyridine core with a methyl substituent at the 3-position and an amine group at the 7-position. This compound is part of a broader class of cyclopenta[b] or [c]pyridine derivatives, which are of interest in medicinal chemistry due to their structural resemblance to bioactive molecules like rasagiline (a monoamine oxidase inhibitor) . The hydrochloride salt form enhances its stability and solubility for research applications. Its molecular formula is C₉H₁₃ClN₂ (based on substitution patterns in ), with a molecular weight of approximately 184.67 g/mol (calculated from similar derivatives in ).
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-6-4-7-2-3-9(10)8(7)5-11-6;/h4-5,9H,2-3,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTPNOLRPVJZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is carried out using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as t-BuOOH.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: t-BuOOH in the presence of Mn(OTf)2 catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopenta[c]pyridine derivatives.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride exhibit significant biological activity, particularly in neuropharmacology. Studies have shown potential interactions with neurotransmitter systems, suggesting its use in developing treatments for neurological disorders.
Drug Development
Due to its structural characteristics, this compound is being explored for its potential as a lead compound in drug discovery programs targeting various receptors involved in psychiatric and neurological conditions. High-throughput screening methods are often employed to assess its binding affinity to multiple targets.
Material Science
The compound has been investigated for its utility as a structure-directing agent in the synthesis of zeolites. This application leverages its unique molecular structure to influence the crystalline properties of zeolite materials, which are crucial in catalysis and adsorption processes .
Corrosion Inhibition
Recent studies have explored derivatives of bicyclic compounds like 3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride as corrosion inhibitors for metals such as carbon steel. Electrochemical measurements indicate that these compounds can effectively reduce corrosion rates in acidic environments .
Case Study 1: Neuropharmacological Activity
A study published in Journal of Medicinal Chemistry evaluated the neuropharmacological effects of structurally similar compounds on dopamine receptors. The results suggested that modifications to the bicyclic structure could enhance receptor affinity and selectivity, paving the way for new therapeutic agents targeting dopamine-related disorders.
Case Study 2: Corrosion Protection
Another investigation focused on the use of derivatives of this compound as corrosion inhibitors in acidic media. The study utilized electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy to assess the efficacy of these compounds. The findings indicated that certain derivatives exhibited superior inhibition efficiency compared to traditional inhibitors .
Mechanism of Action
The mechanism of action of 3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations
Table 1: Key Substituent Differences
Key Observations :
- The methyl group in the target compound increases molecular weight by ~14 g/mol compared to the parent compound .
- Bromine substitution (3-Bromo derivative) significantly elevates molecular weight (~249.54 g/mol) and may alter electronic properties, influencing reactivity or binding affinity in drug discovery .
Physicochemical and Spectroscopic Properties
Table 2: Spectral and Physical Data
Notes:
- Methyl substitution may downfield-shift adjacent protons in ¹H NMR compared to the parent compound.
- Hazard profiles for the target compound are inferred from structurally similar amines, which are irritants (H315) and toxic if ingested (H302) .
Biological Activity
3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride (CAS No. 1955554-21-8) is a heterocyclic compound with a unique fused ring structure that combines cyclopentane and pyridine elements. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including effects on metabolic pathways and enzyme interactions.
The molecular formula of 3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride is , with a molecular weight of 173.67 g/mol. Its structural features contribute to its reactivity and biological profile, making it a subject of various pharmacological studies .
Biological Activities
Research indicates that 3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride exhibits a range of biological activities:
- Protein Kinase Inhibition : The compound has shown potential as an inhibitor of specific protein kinases, which are crucial in regulating various cellular processes including metabolism and signal transduction .
- Glucose Metabolism : Studies suggest that it may influence glucose metabolism, indicating potential applications in managing metabolic disorders such as diabetes .
- Antimicrobial Properties : Cyclopenta[C]pyridine derivatives have been associated with antibacterial and antiviral activities. The structural characteristics of this compound may enhance its interaction with microbial targets .
- Neuropharmacological Effects : There is emerging evidence that compounds within the cyclopenta[C]pyridine class may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Inhibition of GBP1:PIM1 Interaction
A notable study investigated the ability of related compounds to inhibit the GBP1:PIM1 interaction, which plays a role in drug resistance in cancer cells. Although 3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride was not the primary focus, insights from this research suggest similar compounds can modulate critical signaling pathways involved in cancer progression .
Case Study 2: Antiviral Screening
Another study explored the antiviral properties of cyclopenta[C]pyridine derivatives against various viral strains. The results indicated that these compounds could effectively inhibit viral replication, underscoring their potential as therapeutic agents .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds similar to 3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | Lacks methyl group at the 3-position | More oxidized form with potential metabolic effects |
| 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridines | Contains sulfur instead of carbon | Different biological activity due to heteroatom influence |
| 3-Methyl-6,7-dihydro-pyrrolo[3,4-b]quinolin | Different bicyclic structure | Potentially distinct biological activities related to neuropharmacology |
Q & A
Q. What are the recommended synthetic routes for 3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine HCl, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation or multi-step functionalization of cyclopenta[b]pyridine scaffolds. Key steps include:
-
Cyclopenta[b]pyridine functionalization : Introduce the methyl group at position 3 via alkylation or nucleophilic substitution. demonstrates analogous synthesis of substituted cyclopenta[b]pyridines using ketone intermediates and catalytic cyclization .
-
Amine introduction : Reductive amination or substitution reactions (e.g., using NH₃/MeOH under reflux) to install the 7-amine group. highlights microwave-assisted methods for similar scaffolds, reducing reaction times by 50% compared to conventional heating .
-
HCl salt formation : Precipitate the free base with HCl gas in anhydrous ether.
Optimization : Adjust catalyst loading (e.g., Pd/C for hydrogenation) and solvent polarity (e.g., DMF for microwave reactions) to improve yields. Monitor purity via HPLC () .- Data Table : Comparative Synthesis Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Microwave-assisted | 78–85 | DMF, 150°C, 20 min | |
| Conventional heating | 60–70 | EtOH, reflux, 6 h | |
| Catalytic hydrogenation | 82 | Pd/C, H₂, RT, 12 h |
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Storage : Keep in inert atmosphere (Ar/N₂) at 2–8°C to prevent degradation () .
- PPE : Use nitrile gloves, lab coats, and safety goggles. emphasizes H315/H319 (skin/eye irritation) and H335 (respiratory irritation) risks .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Avoid water to prevent exothermic reactions () .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
-
¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. For example:
-
Cyclopentane protons : δ 2.3–3.1 ppm (multiplet, 4H, fused ring) .
-
IR : Look for N–H stretches (3300–3500 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) .
-
Mass Spec (ESI) : Molecular ion [M+H]⁺ at m/z 179.2 (calc. 179.1) with fragmentation patterns matching cyclopenta cleavage .
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C3-CH₃ | 1.35 | Singlet | 3H |
| Cyclopentane H | 2.7–3.0 | Multiplet | 4H |
| Pyridine H | 6.8–7.2 | Doublet | 2H |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yield data when synthesizing this compound under varying catalytic conditions?
- Methodological Answer : Discrepancies often arise from catalyst poisoning or solvent polarity effects. To troubleshoot:
- Catalyst screening : Test Pd/C vs. Raney Ni for reductive steps. shows Pd/C improves yields by 15% in hydrogenation .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for microwave reactions to enhance reaction homogeneity () .
- In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction time .
Q. What strategies are employed to determine the compound's stereochemical configuration, especially given its fused-ring structure?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis. details similar fused-ring systems analyzed at 208 K with R factor = 0.054 .
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/IPA (90:10) to separate enantiomers. Compare retention times with racemic standards .
- VCD (Vibrational CD) : Detect Cotton effects in the 1500–1800 cm⁻¹ range to confirm chirality .
Q. How does the introduction of methyl groups at specific positions influence the compound's reactivity and stability?
- Methodological Answer :
- Steric effects : The C3-methyl group hinders nucleophilic attack at the adjacent pyridine nitrogen, reducing degradation () .
- Electronic effects : Methyl substitution increases electron density at the fused ring, enhancing electrophilic substitution reactivity (e.g., nitration).
- Stability studies : Accelerated aging (40°C/75% RH) shows <5% degradation over 4 weeks, confirmed via LC-MS () .
Q. What in silico methods are recommended to predict the compound's pharmacokinetic properties prior to in vitro testing?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (1.97, ), bioavailability (85%), and CYP450 inhibition .
- Molecular docking : Simulate binding to target receptors (e.g., dopamine D2) using AutoDock Vina. highlights pyrazine derivatives with IC₅₀ < 10 nM .
- MD simulations : Analyze conformational stability in lipid bilayers (GROMACS) to predict membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
